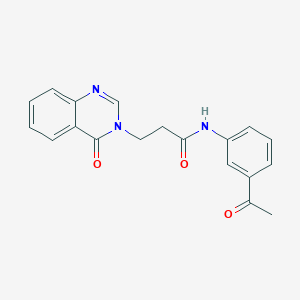

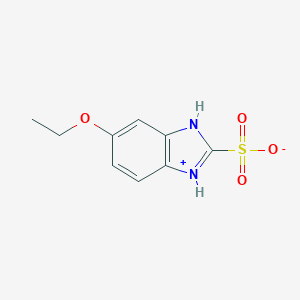

![molecular formula C11H9F3N2O2 B510271 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoic acid CAS No. 478030-59-0](/img/structure/B510271.png)

2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of propanoic acid, with a benzimidazole ring and a trifluoromethyl group attached. Benzimidazoles are a type of heterocyclic aromatic organic compound, which are known for their wide range of applications in medicinal chemistry . The trifluoromethyl group is a common functional group in organic chemistry, often used to improve the stability and lipophilicity of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would consist of a propanoic acid backbone, with a benzimidazole ring and a trifluoromethyl group attached. The benzimidazole ring is a fused ring structure, consisting of a benzene ring fused to an imidazole ring . The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity .Scientific Research Applications

Synthesis and Chemical Properties

A review of papers up to 2008 highlighted the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and their derivatives, emphasizing the preparation procedures, properties, and potential areas of interest for future research. This review also discussed the complex compounds of these ligands, including their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011).

Biological and Clinical Applications

Benzimidazole derivatives have been recognized for their diverse biological and clinical applications, where different substituents around the benzimidazole nucleus result in pharmacologically active compounds of therapeutic interest. These compounds have been applied in antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant, and depressant therapies, making benzimidazoles a key scaffold for developing many therapeutic agents (Babbar, Swikriti, & Arora, 2020).

Anticancer Potential

Recent studies have focused on the design and synthesis of benzimidazole derivatives as anticancer agents, highlighting the broad range of biological activities due to their resemblance with naturally occurring nitrogenous bases like purine. The review discussed benzimidazole derivatives showing anticancer properties through various mechanisms and emphasized the importance of substituents for the synthesis of targeted benzimidazole derivatives as anticancer agents (Akhtar et al., 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[2-(trifluoromethyl)benzimidazol-1-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O2/c1-6(9(17)18)16-8-5-3-2-4-7(8)15-10(16)11(12,13)14/h2-6H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNRUXVPLDGGOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C2=CC=CC=C2N=C1C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]phenyl}-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B510193.png)

![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B510206.png)

![2-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]aniline](/img/structure/B510212.png)

![2-[(1-benzyl-3-bromo-1H-1,2,4-triazol-5-yl)sulfanyl]aniline](/img/structure/B510213.png)

![4-[3-nitro-1-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]morpholine](/img/structure/B510216.png)

![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diethylacetamide](/img/structure/B510250.png)

![3-[(3-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine](/img/structure/B510257.png)

![8-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B510276.png)